The Core Function of HG-7-85-01-NH2: A Technical Guide for Drug Development Professionals
The Core Function of HG-7-85-01-NH2: A Technical Guide for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth analysis of HG-7-85-01-NH2, a pivotal chemical entity in the development of targeted protein degraders. Primarily serving as a high-affinity ligand, HG-7-85-01-NH2 is a derivative of the potent ABL kinase inhibitor, HG-7-85-01. Its core function is to act as a "warhead" in the synthesis of heterobifunctional molecules, specifically Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), designed to eliminate the oncogenic BCR-ABL protein, a key driver in Chronic Myeloid Leukemia (CML).
Introduction to HG-7-85-01-NH2 and SNIPER Technology
HG-7-85-01-NH2 is a a small molecule designed with a crucial amine functional group that serves as a conjugation point for a linker. This allows for its incorporation into a SNIPER molecule. SNIPERs are a class of proteolysis-targeting chimeras (PROTACs) that function by hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.
A SNIPER molecule is comprised of three key components:
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A "warhead" ligand that binds to the target protein (in this case, HG-7-85-01-NH2 binds to BCR-ABL).
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An E3 ubiquitin ligase-recruiting ligand (for SNIPERs, this is typically a ligand for an Inhibitor of Apoptosis Protein, or IAP).
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A chemical linker that connects the warhead and the E3 ligase ligand.
The resulting tripartite molecule forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
One notable SNIPER synthesized using HG-7-85-01-NH2 is SNIPER(ABL)-033 . This molecule conjugates the HG-7-85-01 warhead to a derivative of the IAP ligand LCL161 via a linker.
Quantitative Data Summary
The efficacy of both the parent inhibitor, HG-7-85-01, and the resulting SNIPER degraders has been quantitatively assessed. The data is summarized in the tables below for clear comparison.
Table 1: Inhibitory Activity of HG-7-85-01 against Various Kinases
| Kinase Target | IC50 (nM) |
| Bcr-Abl (T315I mutant) | 3 |
| KDR | 20 |
| RET | 30 |
| c-Src | 190 |
| Other Kinases | >2000 |
Table 2: Degradation Activity of BCR-ABL SNIPERs in K562 Cells
| Compound Name | Target Ligand (Warhead) | E3 Ligase Ligand (IAP Ligand) | DC50 (µM) for BCR-ABL Reduction |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 [1][2] |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10[1] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01 |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3[1] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5[1][3] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10[1][3] |
Signaling Pathways and Mechanism of Action
The primary target of SNIPERs utilizing HG-7-85-01-NH2 is the BCR-ABL fusion protein. This constitutively active tyrosine kinase drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways. By inducing the degradation of BCR-ABL, SNIPER(ABL)-033 effectively shuts down these oncogenic signaling cascades.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of SNIPERs derived from HG-7-85-01-NH2 are crucial for reproducible research.
Synthesis of SNIPER(ABL)-033
The following is a generalized protocol for the synthesis of a SNIPER molecule like SNIPER(ABL)-033. The specific linker and IAP ligand derivative structures are detailed in the supplementary information of the cited literature.
Protocol:
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Linker Conjugation to HG-7-85-01-NH2:
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Dissolve HG-7-85-01-NH2 and a linker containing a carboxylic acid in an anhydrous solvent such as DMF.
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Add coupling reagents (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
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Stir the reaction at room temperature and monitor its progress by LC-MS.
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Upon completion, perform an aqueous workup and purify the intermediate product by column chromatography.
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Conjugation to the IAP Ligand:
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The purified HG-Linker intermediate is then reacted with the IAP ligand derivative (e.g., an LCL161 derivative). The nature of this reaction depends on the functional groups on the linker and the IAP ligand (e.g., another amide coupling or click chemistry).
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Final Purification:
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The final SNIPER(ABL)-033 product is purified to a high degree using reverse-phase HPLC. The structure and purity are confirmed by NMR and high-resolution mass spectrometry.
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Western Blotting for BCR-ABL Degradation
This protocol is used to determine the DC50 value of a SNIPER compound.
Materials:
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K562 (or other BCR-ABL positive) cells
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SNIPER(ABL)-033
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE equipment
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PVDF membranes
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Primary antibodies (e.g., anti-ABL, anti-GAPDH or β-tubulin for loading control)
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HRP-conjugated secondary antibodies
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ECL detection reagent and imaging system
Procedure:
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Cell Treatment: Seed K562 cells in 6-well plates and treat with a serial dilution of SNIPER(ABL)-033 for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
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Cell Lysis: Harvest the cells, wash with PBS, and lyse with ice-cold lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with the primary antibody against ABL overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the signal using an ECL reagent and an imaging system.
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Strip and re-probe the membrane for a loading control (e.g., GAPDH).
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control. Calculate the percentage of BCR-ABL degradation for each concentration relative to the vehicle control and determine the DC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of SNIPER-induced protein degradation on cell viability.
Materials:
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K562 cells
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SNIPER(ABL)-033
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or SDS in HCl)
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Microplate reader
Procedure:
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Cell Seeding and Treatment: Seed K562 cells in a 96-well plate and treat with a serial dilution of SNIPER(ABL)-033 for a specified period (e.g., 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
HG-7-85-01-NH2 is a critical building block for the development of potent and specific BCR-ABL degraders. Its use in the synthesis of SNIPER(ABL)-033 exemplifies the promise of targeted protein degradation as a therapeutic strategy for CML and other malignancies driven by oncogenic kinases. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
